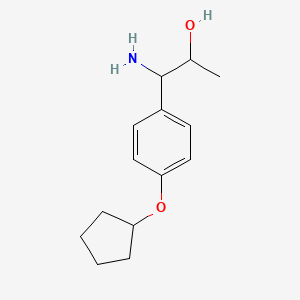
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid is an organic compound characterized by the presence of an amino group attached to a propanoic acid backbone, with a 3,5-di-tert-butylphenyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,5-di-tert-butylbenzaldehyde and an appropriate amino acid derivative.
Condensation Reaction: The aldehyde group of 3,5-di-tert-butylbenzaldehyde undergoes a condensation reaction with the amino acid derivative in the presence of a suitable catalyst.
Hydrogenation: The resulting intermediate is subjected to hydrogenation to reduce any double bonds and obtain the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced purification methods to meet industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: The compound is utilized in the development of advanced materials and chemical processes.
Mécanisme D'action
The mechanism of action of (3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the bulky tert-butyl groups may affect the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3R)-3-Amino-3-phenylpropanoic acid: Lacks the tert-butyl groups, resulting in different chemical properties.
(3R)-3-Amino-3-(4-tert-butylphenyl)propanoic acid: Has a single tert-butyl group, leading to variations in steric effects.
Uniqueness
(3R)-3-Amino-3-(3,5-DI-tert-butylphenyl)propanoic acid is unique due to the presence of two tert-butyl groups, which impart distinct steric and electronic properties. These features make it a valuable compound for studying structure-activity relationships and developing novel chemical entities.
Propriétés
Formule moléculaire |
C17H27NO2 |
|---|---|
Poids moléculaire |
277.4 g/mol |
Nom IUPAC |
(3R)-3-amino-3-(3,5-ditert-butylphenyl)propanoic acid |
InChI |
InChI=1S/C17H27NO2/c1-16(2,3)12-7-11(14(18)10-15(19)20)8-13(9-12)17(4,5)6/h7-9,14H,10,18H2,1-6H3,(H,19,20)/t14-/m1/s1 |
Clé InChI |
QXWZWNFDBXDIKA-CQSZACIVSA-N |
SMILES isomérique |
CC(C)(C)C1=CC(=CC(=C1)[C@@H](CC(=O)O)N)C(C)(C)C |
SMILES canonique |
CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)N)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(dimethylamino)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13039101.png)




![8-Chloro-3-iodo-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B13039126.png)







